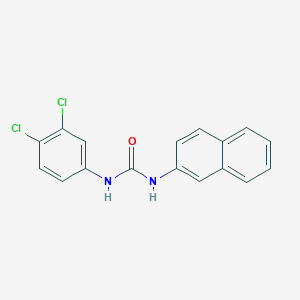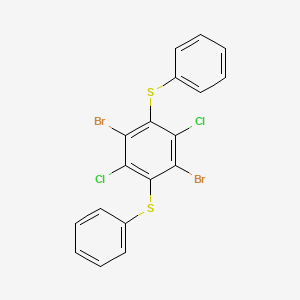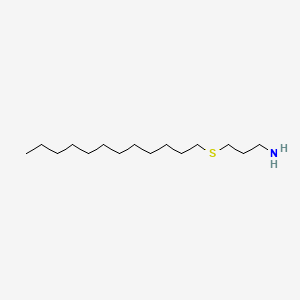![molecular formula C14H20Cl3N3O2S B11966658 2,2-dimethyl-N-(2,2,2-trichloro-1-{[2-(ethylsulfanyl)-6-methylpyrimidin-4-yl]oxy}ethyl)propanamide](/img/structure/B11966658.png)
2,2-dimethyl-N-(2,2,2-trichloro-1-{[2-(ethylsulfanyl)-6-methylpyrimidin-4-yl]oxy}ethyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyl-N-(2,2,2-trichloro-1-((2-(ethylthio)-6-methyl-4-pyrimidinyl)oxy)ethyl)propanamide is a complex organic compound with a molecular formula of C14H20Cl3N3O2S and a molecular weight of 400.757 . This compound is notable for its unique structure, which includes multiple functional groups such as trichloromethyl, ethylthio, and pyrimidinyl groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-N-(2,2,2-trichloro-1-((2-(ethylthio)-6-methyl-4-pyrimidinyl)oxy)ethyl)propanamide typically involves multiple steps:
Formation of the Pyrimidinyl Intermediate: The initial step involves the synthesis of the pyrimidinyl intermediate. This can be achieved through the reaction of 2-chloro-6-methylpyrimidine with ethanethiol under basic conditions.
Introduction of the Trichloromethyl Group: The next step involves the introduction of the trichloromethyl group. This can be done by reacting the pyrimidinyl intermediate with trichloroacetyl chloride in the presence of a base.
Formation of the Final Compound: The final step involves the reaction of the trichloromethylated pyrimidinyl intermediate with 2,2-dimethylpropanamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2,2-Dimethyl-N-(2,2,2-trichloro-1-((2-(ethylthio)-6-methyl-4-pyrimidinyl)oxy)ethyl)propanamide can undergo various types of chemical reactions:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The trichloromethyl group can be reduced to form dichloromethyl or monochloromethyl derivatives.
Substitution: The chlorine atoms in the trichloromethyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as ammonia, primary amines, or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dichloromethyl or monochloromethyl derivatives.
Substitution: Corresponding amine or thiol derivatives.
科学研究应用
2,2-Dimethyl-N-(2,2,2-trichloro-1-((2-(ethylthio)-6-methyl-4-pyrimidinyl)oxy)ethyl)propanamide has several scientific research applications:
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Used in the development of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 2,2-Dimethyl-N-(2,2,2-trichloro-1-((2-(ethylthio)-6-methyl-4-pyrimidinyl)oxy)ethyl)propanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological pathways.
Pathways Involved: It may inhibit or activate specific pathways, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
- 2,2-Dimethyl-N-(2,2,2-trichloro-1-(2-mercapto-6-oxo-1(6H)-pyrimidinyl)ethyl)propanamide
- 2,2-Dimethyl-N-(2,2,2-trichloro-1-(3-(methyl-4-o-tolylazo-phenyl)thioureido)ethyl)propanamide
- 2,2-Dimethyl-N-(2,2,2-trichloro-1-(4,6-dimethyl-2-pyrimidinyl)thio)ethyl)propanamide
Uniqueness
2,2-Dimethyl-N-(2,2,2-trichloro-1-((2-(ethylthio)-6-methyl-4-pyrimidinyl)oxy)ethyl)propanamide is unique due to its combination of trichloromethyl, ethylthio, and pyrimidinyl groups, which confer distinct chemical and biological properties .
属性
分子式 |
C14H20Cl3N3O2S |
|---|---|
分子量 |
400.7 g/mol |
IUPAC 名称 |
2,2-dimethyl-N-[2,2,2-trichloro-1-(2-ethylsulfanyl-6-methylpyrimidin-4-yl)oxyethyl]propanamide |
InChI |
InChI=1S/C14H20Cl3N3O2S/c1-6-23-12-18-8(2)7-9(19-12)22-11(14(15,16)17)20-10(21)13(3,4)5/h7,11H,6H2,1-5H3,(H,20,21) |
InChI 键 |
OSCZKMNZCKIZHG-UHFFFAOYSA-N |
规范 SMILES |
CCSC1=NC(=CC(=N1)OC(C(Cl)(Cl)Cl)NC(=O)C(C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{2-[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoethyl}-3,4,5-trimethoxybenzamide](/img/structure/B11966584.png)
![4-{[(E)-anthracen-9-ylmethylidene]amino}-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11966594.png)
![5-(2-Methylphenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11966599.png)






![2-{[(2,2,2-Trichloro-1-{[(2-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid](/img/structure/B11966651.png)
![Methyl 4-[({2,2,2-trichloro-1-[(chloroacetyl)amino]ethyl}carbamothioyl)amino]benzoate](/img/structure/B11966653.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11966656.png)
![2-[(3-Carboxyphenyl)carbamoyl]-5-nitrobenzoic acid](/img/structure/B11966657.png)

